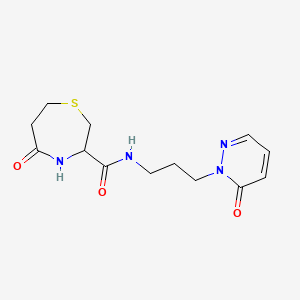

5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,4-thiazepane-3-carboxamide

Description

5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a pyridazine moiety. The molecule comprises a 1,4-thiazepane-3-carboxamide core linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl group. The compound’s synthesis likely involves coupling reactions between functionalized pyridazine precursors and thiazepane intermediates, as inferred from analogous protocols for benzyloxy pyridazine derivatives .

Properties

IUPAC Name |

5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c18-11-4-8-21-9-10(16-11)13(20)14-5-2-7-17-12(19)3-1-6-15-17/h1,3,6,10H,2,4-5,7-9H2,(H,14,20)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADGHXGKCLVJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,4-thiazepane-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 310.37 g/mol. The compound features a thiazepane ring, a carboxamide group, and a pyridazine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₃S |

| Molecular Weight | 310.37 g/mol |

| CAS Number | 1396567-92-2 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- CNS Activity : The compound's structural features suggest potential central nervous system (CNS) activity. Similar compounds have been noted for their role as monoamine oxidase (MAO) inhibitors, which are relevant in treating neurodegenerative diseases.

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism, such as MAO-B, thereby increasing levels of neurotransmitters like dopamine in the CNS.

- Interaction with Cellular Targets : The thiazepane ring may facilitate interactions with specific receptors or proteins within cells, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that the compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be for S. aureus and for E. coli.

- Neuropharmacological Studies : A study investigating the neuroprotective effects of the compound in animal models indicated a reduction in neuroinflammation markers and improved behavioral outcomes in models of Parkinson's disease. The compound was administered at doses ranging from , leading to significant improvements in motor function compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents on the pyridazine ring and the linker group between the thiazepane and pyridazine moieties. Below is a detailed comparison based on available

Table 1: Structural and Pharmacological Comparison

| Compound Structure | Substituent (R) | IC50 (nM) | Molecular Weight (g/mol) | Key Findings |

|---|---|---|---|---|

| 1,4-Thiazepane-3-carboxamide with benzyloxy-R | Benzyloxy (aromatic ether) | 3.2 | 453.52 | High potency factor Xa inhibition; optimal steric fit |

| 1,4-Thiazepane-3-carboxamide with morpholinomethyl-R | Morpholinomethyl (cyclic amine) | 15 | 495.56 | Reduced potency due to bulkier substituent |

| 5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,4-thiazepane-3-carboxamide | Propyl linker (aliphatic chain) | N/A | ~450 (estimated) | Hypothesized balance of flexibility and target binding |

Key Structural and Functional Insights

Substituent Effects on Activity: The benzyloxy group (IC50 = 3.2 nM) enhances potency due to its planar aromatic structure, which likely improves π-π stacking in enzyme active sites . In contrast, the morpholinomethyl group (IC50 = 15 nM) introduces steric hindrance and polar interactions that reduce binding efficiency . The propyl linker in the queried compound may offer intermediate flexibility compared to rigid aromatic or bulky cyclic substituents. This could improve pharmacokinetic properties (e.g., solubility) without compromising binding affinity.

This contrasts with benzyloxy derivatives, where electron-donating ether oxygens may alter charge distribution .

Synthetic Feasibility :

- Analogous compounds (e.g., benzyloxy pyridazines) are synthesized via nucleophilic substitution reactions using benzyl bromides and pyridazine precursors under mild conditions (5°C, DMF solvent) . The queried compound’s synthesis likely follows similar protocols but substitutes benzyl bromide with a propylamine derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.